
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine is an organosilicon compound with the molecular formula C10H28N2Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a butane-1,4-diamine backbone. This compound is utilized in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine can be synthesized through the reaction of butane-1,4-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Butane-1,4-diamine+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N1,N1-Bis(trimethylsilyl)butane-1,4-diamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-Bis(trimethylsilyl)ethane-1,2-diamine
- N1,N1-Bis(trimethylsilyl)propane-1,3-diamine
- N1,N1-Bis(trimethylsilyl)hexane-1,6-diamine
Uniqueness
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine is unique due to its specific chain length and the positioning of the trimethylsilyl groups. This structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the butane backbone provides a balance between flexibility and rigidity, making it suitable for various applications.
Propiedades
Fórmula molecular |
C10H28N2Si2 |
|---|---|
Peso molecular |
232.51 g/mol |
Nombre IUPAC |
N',N'-bis(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H28N2Si2/c1-13(2,3)12(14(4,5)6)10-8-7-9-11/h7-11H2,1-6H3 |
Clave InChI |
JIXBHHRONIYUOC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CCCCN)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


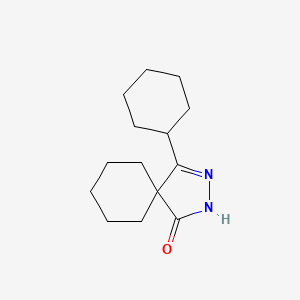

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
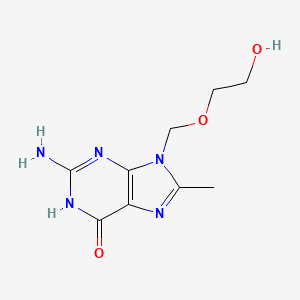
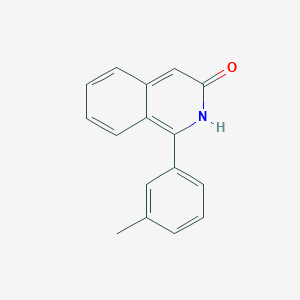
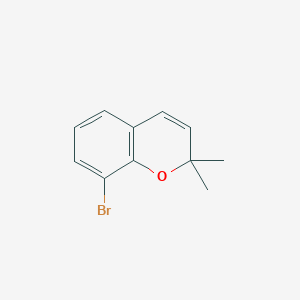



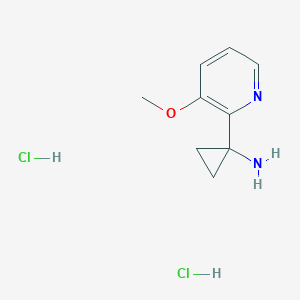

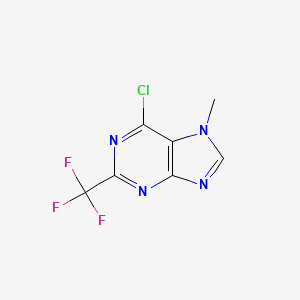

![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)
